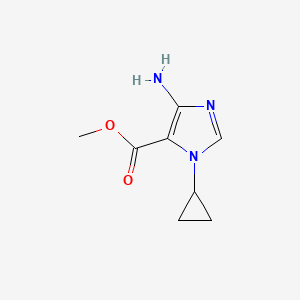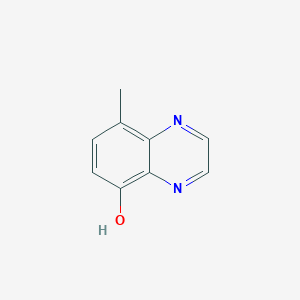
8-Methylquinoxalin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methylquinoxalin-5-ol is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. . The structure of this compound includes a quinoxaline ring with a methyl group at the 8th position and a hydroxyl group at the 5th position, making it a unique compound with specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylquinoxalin-5-ol typically involves the condensation of o-phenylenediamine with a dicarbonyl compound. One common method is the reaction of 2-methyl-1,2-diaminobenzene with glyoxal under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinoxaline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
8-Methylquinoxalin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoxalin-5-one derivatives.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The methyl and hydroxyl groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoxalin-5-one derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in the development of new therapeutic agents for treating infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 8-Methylquinoxalin-5-ol involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may induce apoptosis or cell cycle arrest in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the methyl and hydroxyl groups.
8-Hydroxyquinoxaline: Similar structure with a hydroxyl group at the 8th position instead of the 5th.
5-Methylquinoxaline: Similar structure with a methyl group at the 5th position instead of the 8th.
Uniqueness
8-Methylquinoxalin-5-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which confer distinct chemical properties and biological activities. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H8N2O |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
8-methylquinoxalin-5-ol |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7(12)9-8(6)10-4-5-11-9/h2-5,12H,1H3 |
Clave InChI |
SPVVGRXXRSHDMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)O)N=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


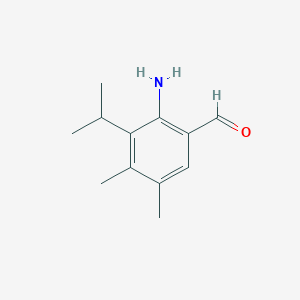
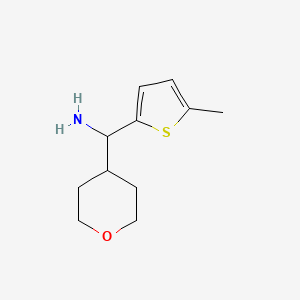

![tert-butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13649401.png)


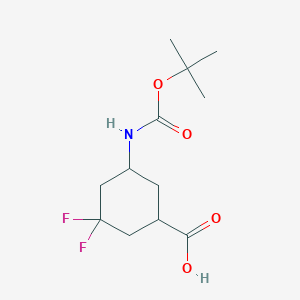
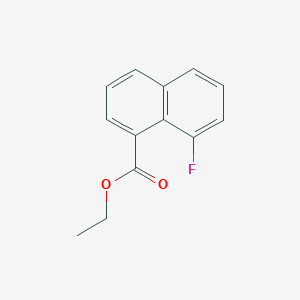
![3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13649424.png)
![3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13649432.png)



